molecular formula C18H18N2O3 B11159378 N-{4-[(diallylamino)carbonyl]phenyl}-2-furamide

N-{4-[(diallylamino)carbonyl]phenyl}-2-furamide

Cat. No.: B11159378
M. Wt: 310.3 g/mol
InChI Key: MJOCUFRIMPWUNR-UHFFFAOYSA-N
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Description

N-{4-[BIS(PROP-2-EN-1-YL)CARBAMOYL]PHENYL}FURAN-2-CARBOXAMIDE is a synthetic organic compound characterized by its unique structure, which includes a furan ring and a phenyl group substituted with a bis(prop-2-en-1-yl)carbamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[BIS(PROP-2-EN-1-YL)CARBAMOYL]PHENYL}FURAN-2-CARBOXAMIDE typically involves a multi-step process. One common route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Attachment of the bis(prop-2-en-1-yl)carbamoyl moiety: This step involves the reaction of the phenyl group with bis(prop-2-en-1-yl)amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of N-{4-[BIS(PROP-2-EN-1-YL)CARBAMOYL]PHENYL}FURAN-2-CARBOXAMIDE may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[BIS(PROP-2-EN-1-YL)CARBAMOYL]PHENYL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-{4-[BIS(PROP-2-EN-1-YL)CARBAMOYL]PHENYL}FURAN-2-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-{4-[BIS(PROP-2-EN-1-YL)CARBAMOYL]PHENYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[BIS(PROP-2-EN-1-YL)CARBAMOYL]PHENYL}THIOPHENE-2-CARBOXAMIDE: Similar structure but with a thiophene ring instead of a furan ring.

    N-{4-[BIS(PROP-2-EN-1-YL)CARBAMOYL]PHENYL}PYRROLE-2-CARBOXAMIDE: Similar structure but with a pyrrole ring instead of a furan ring.

Uniqueness

N-{4-[BIS(PROP-2-EN-1-YL)CARBAMOYL]PHENYL}FURAN-2-CARBOXAMIDE is unique due to its specific combination of a furan ring and a bis(prop-2-en-1-yl)carbamoyl-substituted phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

N-[4-[bis(prop-2-enyl)carbamoyl]phenyl]furan-2-carboxamide

InChI

InChI=1S/C18H18N2O3/c1-3-11-20(12-4-2)18(22)14-7-9-15(10-8-14)19-17(21)16-6-5-13-23-16/h3-10,13H,1-2,11-12H2,(H,19,21)

InChI Key

MJOCUFRIMPWUNR-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC=C)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2

Origin of Product

United States

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